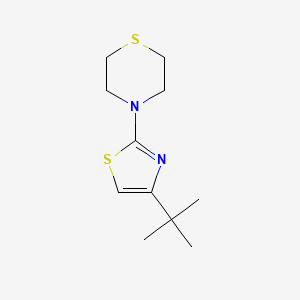

4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine is a thiomorpholine derivative known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization and chromatography to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Applications De Recherche Scientifique

Chemistry

4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions. Notably, it can undergo oxidation, reduction, and substitution reactions to yield a range of derivatives, which are valuable for further chemical exploration and application in material science.

Biology

In biological research, this compound has been investigated for its ability to modulate biological pathways. Studies have shown that it interacts with multiple molecular targets, influencing oxidative stress pathways and inhibiting inflammatory mediators. Its potential as a therapeutic agent is particularly notable in the context of cancer treatment, where it has been observed to induce apoptosis in cancer cells.

Medicine

The medicinal applications of this compound are significant due to its anti-inflammatory , antioxidant , and anti-tumor properties. Research indicates that it may play a role in the development of new therapeutic agents aimed at treating chronic inflammatory diseases and various types of cancer. Its efficacy in reducing tumor growth has been highlighted in several studies, suggesting its potential as a less toxic alternative to existing chemotherapeutic agents .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in various sectors, including pharmaceuticals and agrochemicals. The versatility of this compound makes it a valuable asset in both research and commercial settings.

Case Study 1: Antitumor Activity

A study evaluating the antitumor effects of this compound demonstrated a significant reduction in tumor volume compared to control groups. The compound was administered in vivo, showing superior efficacy over traditional chemotherapeutics while maintaining lower toxicity levels. This indicates its potential as a promising candidate for cancer therapy .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on its anti-inflammatory properties, researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Mécanisme D'action

The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s thiazole ring plays a crucial role in its biological activity by facilitating interactions with enzymes and receptors .

Comparaison Avec Des Composés Similaires

- 4-Tert-butyl-N-(1,3-thiazol-2-yl)benzamide

- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid

Comparison: 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine stands out due to its unique combination of a thiomorpholine ring and a thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development .

Activité Biologique

4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine is a thiomorpholine derivative recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered attention in various fields of research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The thiazole ring within the compound plays a crucial role in facilitating interactions with specific enzymes and receptors, which enhances its therapeutic efficacy.

Biological Activities

The compound exhibits a range of biological activities:

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.

- Antioxidant Activity : By modulating oxidative stress pathways, it protects cells from oxidative damage.

- Antitumor Effects : The compound induces apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Cancer Research : In vitro studies demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values observed were promising, indicating significant antiproliferative activity .

- Inflammatory Disorders : The compound has been shown to mitigate symptoms in models of inflammatory diseases by reducing levels of inflammatory markers and improving tissue integrity.

- Oxidative Stress Models : In models assessing oxidative stress, the compound demonstrated a capacity to scavenge free radicals and reduce markers of oxidative damage.

Comparative Analysis

A comparison with similar compounds highlights the unique advantages of this compound:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antitumor | 10 |

| 4-Tert-butyl-N-(1,3-thiazol-2-yl)benzamide | Structure | Anti-inflammatory | 15 |

| 2-Amino-4-phenylthiazole | Structure | Antiproliferative | 8 |

This table illustrates that while other compounds exhibit notable activities, the unique structural features of this compound confer enhanced anti-inflammatory and antioxidant properties.

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study 1 : A study on breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways .

- Case Study 2 : In an animal model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines in serum samples.

Propriétés

IUPAC Name |

4-(4-tert-butyl-1,3-thiazol-2-yl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S2/c1-11(2,3)9-8-15-10(12-9)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDNTZDPZOFOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.